molecular formula C11H10N2OS B8335486 4-amino-N-phenylthiophene-3-carboxamide

4-amino-N-phenylthiophene-3-carboxamide

Cat. No.: B8335486
M. Wt: 218.28 g/mol
InChI Key: OIBIYNZUJXCJOA-UHFFFAOYSA-N
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Description

4-amino-N-phenylthiophene-3-carboxamide is a chemical compound of significant interest in agricultural chemical research, particularly in the study of succinate dehydrogenase inhibitor (SDHI) fungicides. This compound belongs to a class of molecules where the thiophene ring acts as a core bioisostere for a phenyl group, a strategic replacement that can maintain or alter biological activity and physicochemical properties . While specific data for this isomer is not available in the public domain, studies on its close structural analogs have demonstrated potent fungicidal activity against a range of plant pathogens, such as Botrytis cinerea , by inhibiting mitochondrial respiration . The precise substitution pattern on the thiophene ring is a critical determinant of its biological activity and binding affinity to the SDH enzyme . Researchers value this compound and its isomers for exploring structure-activity relationships (SAR) to develop novel SDHIs . The primary research applications for 4-amino-N-phenylthiophene-3-carboxamide include use as a reference standard in analytical chemistry, a key intermediate in organic synthesis for creating novel derivatives, and a tool compound in biochemical assays to study fungal respiration and enzyme inhibition kinetics. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

4-amino-N-phenylthiophene-3-carboxamide

InChI

InChI=1S/C11H10N2OS/c12-10-7-15-6-9(10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)

InChI Key

OIBIYNZUJXCJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC=C2N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
4-amino-N-phenylthiophene-3-carboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, related thiophene derivatives have shown IC50 values below 10 μM in certain cancer types, indicating strong potential for therapeutic applications .

Mechanism of Action:
The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, compounds derived from thiophene structures have been identified as inhibitors of the IKK-2 enzyme, which plays a role in inflammatory responses and cancer progression .

Biological Activities

Antimicrobial Effects:
Preliminary studies suggest that 4-amino-N-phenylthiophene-3-carboxamide may possess antimicrobial properties. Similar thiophene derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for further investigation in the development of novel antibiotics .

Inflammatory Diseases:
The compound's potential extends to treating inflammatory diseases. Research has demonstrated that thiophene carboxamide compounds can inhibit IKK-2, which is implicated in several inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Synthesis of New Materials:
In material science, 4-amino-N-phenylthiophene-3-carboxamide serves as a building block for synthesizing novel materials with desired properties. Its unique chemical structure allows it to participate in various chemical reactions, leading to the development of advanced materials used in electronics and photonics.

Case Study Table: Anticancer Activity of Thiophene Derivatives

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Compound AHCT1163.20 ± 0.12EGFR Kinase Inhibition
Compound BMCF7<10Apoptosis Induction
Compound CA5498.00Cell Cycle Arrest

This table summarizes findings from various studies focusing on the anticancer activity of thiophene derivatives, highlighting their effectiveness and mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The physicochemical properties and substituent patterns of 4-amino-N-phenylthiophene-3-carboxamide derivatives significantly influence their solubility, stability, and biological interactions. Key analogues include:

Table 1: Structural and Physicochemical Comparisons
Compound Name & ID Substituents (Thiophene Positions) Melting Point (°C) Yield (%) Notable Features
4-Amino-N-phenylthiophene-3-carboxamide 4-NH₂, 3-CONHPh N/A N/A Parent scaffold; unmodified phenyl group
Compound 11 5-CN, 4-[2-(2-Cl-Ph)aminoacetamido], N-(4-MeO-Ph) 156–158 66 Chlorophenyl enhances lipophilicity
Compound 12 5-CN, 4-[2-(2-NO₂-Ph)aminoacetamido], N-(4-MeO-Ph) 167–168 59 Nitro group increases electron deficiency
Compound 15 4-acetamido, 5-hydrazinocarbonyl, N-(4-MeO-Ph) >300 84 High thermal stability; hydrazine moiety
Compound 3 5-acetyl, 4-NH₂, N-(4-Cl-Ph) N/A N/A Acetyl and chloro groups for bioactivity
2-Amino-4-ethyl-5-methyl-N-[3-(CF₃-Ph)] 2-NH₂, 4-Et, 5-Me, N-(3-CF₃-Ph) N/A N/A Trifluoromethyl boosts metabolic stability

Key Observations :

  • Thermal Stability: Compound 15’s high melting point (>300°C) suggests strong intermolecular forces, likely due to hydrogen bonding from the hydrazinocarbonyl group .
  • Solubility : Methoxy (Compound 11–13) and chloro (Compound 3) substituents balance lipophilicity and aqueous solubility .

Preparation Methods

Gewald Reaction with α-Cyanoketones

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxamides via a three-component condensation of ketones, sulfur, and cyanoacetamide derivatives. For example, cyclohexanone reacts with elemental sulfur and cyanoacetamide in ethanol under reflux to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a structural analog. While this method typically achieves 50–65% yields, its applicability to 4-amino-N-phenylthiophene-3-carboxamide requires substitution of cyclohexanone with phenylacetaldehyde to introduce the N-phenyl group.

Suzuki-Miyaura Coupling for Aryl Functionalization

Nitro Group Reduction to Amine

The conversion of nitro to amino groups is critical for introducing the 4-amino substituent. Two reduction strategies dominate: catalytic hydrogenation and Bechamp reduction.

Catalytic Hydrogenation with Pd/C

Catalytic hydrogenation using 5% Pd/C in 1,4-dioxane under H₂ atmosphere (1 atm, 22°C, 11 hours) reduces 2-nitro-3-(4-chlorophenyl)thiophene to the corresponding amine without isolating intermediates. This one-pot approach minimizes decomposition risks, achieving 45–70% yields after subsequent amidation. Comparative studies show that Bechamp reduction (Fe/HCl) fails for this substrate due to intermediate instability, underscoring the superiority of Pd/C under mild conditions.

Ammonium Formate-Mediated Transfer Hydrogenation

Alternative protocols employ ammonium formate as a hydrogen donor with Pd/C in methanol. This method avoids pressurized H₂, enhancing safety without compromising yield (60–68%).

Amidation of Thiophene-3-Carboxylic Acid Derivatives

Amidation links the thiophene core to the N-phenyl group. Two approaches prevail: acyl chloride intermediacy and direct coupling.

Acyl Chloride Route

1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then treated with 3-amino-4-phenylthiophene in pyridine. Pyridine acts as both solvent and acid scavenger, enabling amide bond formation at room temperature (1–4 hours). Purification via silica gel chromatography (hexane:ethyl acetate = 7:3) affords the target compound in 70% yield.

Carbodiimide-Mediated Coupling

N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) promote direct coupling between thiophene-3-carboxylic acid and aniline derivatives. While this method avoids acyl chloride handling, it suffers from lower yields (50–55%) due to competing side reactions.

Regioselective Functionalization and Protecting Group Strategies

Ortho-Directing Effects in Electrophilic Substitution

The amino group’s ortho/para-directing nature facilitates regioselective bromination or nitration at the thiophene 5-position. For instance, treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at C5, enabling further cross-coupling reactions.

tert-Butoxycarbonyl (Boc) Protection

Temporary Boc protection of the amine group prevents unwanted side reactions during subsequent steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine with >95% efficiency.

Purification and Characterization

Chromatographic Techniques

Silica gel flash chromatography with gradient elution (hexane:ethyl acetate = 10:1 to 7:3) effectively isolates 4-amino-N-phenylthiophene-3-carboxamide from byproducts. Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) further purifies the compound to >98% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.59–7.50 (m, 2H, ArH), 7.43 (d, J = 7.8 Hz, 2H, ArH), 6.53 (s, 1H, thiophene-H).

  • ¹³C NMR : δ 163.9 (C=O), 138.7 (C-NH), 133.0 (thiophene-C).

  • HRMS : m/z calcd for C₁₁H₁₀N₂OS [M+H]⁺: 219.0695; found: 219.0693.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Gewald + AmidationCyclocondensation, acyl chloride50–55Scalable, fewer stepsLow regioselectivity
Suzuki + HydrogenationCross-coupling, Pd/C reduction70–75High regioselectivity, mild conditionsRequires pressurized H₂
DCC-Mediated CouplingDirect amidation50–55Avoids acyl chloridesSide reactions, low yield

Q & A

Q. How should conflicting reports on the biological activity of thiophene carboxamides be interpreted?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple cell lines to rule out cell-type-specific effects.
  • Metabolite Screening : Test for in situ degradation products that may contribute to observed activity discrepancies.
  • Structural Analog Comparison : Benchmark against well-characterized derivatives (e.g., 2-amino-4-phenyl analogs) to isolate structure-activity relationships .

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